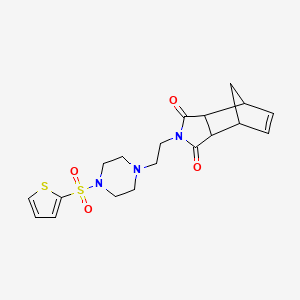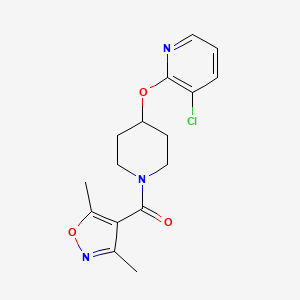
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a useful research compound. Its molecular formula is C16H18ClN3O3 and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Research on related compounds indicates significant interest in understanding their structural, optical, and thermal properties. For example, studies on compounds with similar structures, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, have been conducted to elucidate their crystal structure, thermal stability, and electronic properties. These studies involve characterizing compounds using spectroscopic techniques and X-ray diffraction, highlighting the importance of molecular geometry and intermolecular interactions in determining the physical properties of these compounds (Karthik et al., 2021).
Antimicrobial Activity
The antimicrobial activities of similar compounds have been extensively studied. For instance, the synthesis and in vitro evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer and Antimicrobial Agents
Further research into compounds incorporating oxazole, pyrazoline, and pyridine structures has shown promising anticancer and antimicrobial activities. The compounds were tested against a panel of cancer cell lines and pathogenic bacterial and fungal strains, revealing their potential as therapeutic agents. Molecular docking studies also support their use in overcoming drug resistance in microbes, indicating their significance in medicinal chemistry (Katariya et al., 2021).
Oxidative Cyclization-Alkoxycarbonylation Reactions
The compound's structure facilitates its use in synthetic chemistry, particularly in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These reactions are crucial for synthesizing heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives. Such synthetic routes are essential for producing pharmaceuticals and other organic compounds with specific biological activities (Bacchi et al., 2005).
Eigenschaften
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-10-14(11(2)23-19-10)16(21)20-8-5-12(6-9-20)22-15-13(17)4-3-7-18-15/h3-4,7,12H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJINLGZVZVGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

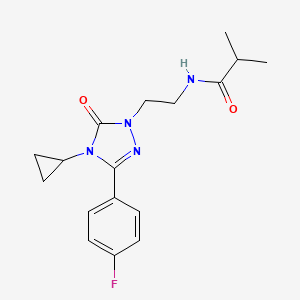
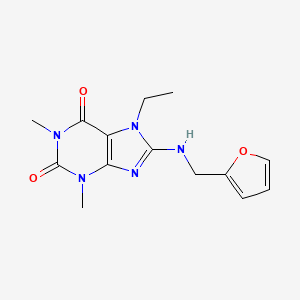
![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)
![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)
![4-methoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2658117.png)
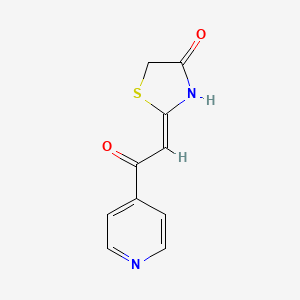

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)
![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)

![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)
![4-[1-(1-Prop-2-ynylpiperidine-4-carbonyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2658132.png)
methanone](/img/structure/B2658134.png)
